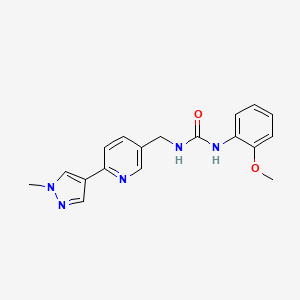

1-(2-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-23-12-14(11-21-23)15-8-7-13(9-19-15)10-20-18(24)22-16-5-3-4-6-17(16)25-2/h3-9,11-12H,10H2,1-2H3,(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQKKKLNXLHEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of the 1-methyl-1H-pyrazol-4-yl intermediate through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Coupling with Pyridinyl Derivative: The pyrazolyl intermediate is then coupled with a pyridinyl derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired pyridin-3-ylmethyl intermediate.

Urea Formation: The final step involves the reaction of the pyridin-3-ylmethyl intermediate with 2-methoxyphenyl isocyanate under mild conditions to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea undergoes various types of chemical reactions, including:

Oxidation: The methoxyphenyl group can undergo oxidation to form corresponding phenolic derivatives.

Reduction: The urea moiety can be reduced to form amine derivatives under specific conditions.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

- Inhibition of Enzymatic Activity: Similar compounds have shown potential in inhibiting enzymes involved in cancer progression and inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

- Induction of Apoptosis: Studies suggest that derivatives of pyrazole can promote apoptosis in cancer cells by activating intrinsic pathways .

- Modulation of Signaling Pathways: The compound may influence critical signaling pathways, including MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation .

Scientific Research Applications

1-(2-Methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has been investigated for various applications in scientific research:

Anticancer Research

The compound's ability to inhibit tumor growth and induce apoptosis makes it a candidate for developing new anticancer therapies. For instance, related studies have demonstrated that urea derivatives can arrest the cell cycle at the G1 phase, indicating their potential as antiproliferative agents .

Inflammation Studies

Given its enzymatic inhibition properties, this compound may also be useful in studying inflammatory diseases. Its mechanism of action could provide insights into developing anti-inflammatory drugs targeting specific pathways involved in inflammation .

Neuropharmacology

Research on related pyrazole compounds suggests potential applications in neuropharmacology, particularly concerning their effects on neurological disorders. Their ability to modulate neurotransmitter systems could be explored further .

Case Study 1: Antiproliferative Activity

A study on similar urea derivatives demonstrated significant antiproliferative activity against various cancer cell lines. The findings suggested that modifications to the urea structure could enhance efficacy and selectivity against cancer cells .

Case Study 2: Inhibition Mechanisms

Research on compounds with similar structural features indicated mechanisms of action involving the inhibition of COX enzymes, leading to reduced inflammatory responses. This highlights the potential for developing anti-inflammatory drugs based on this compound's structure .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a systematic comparison with analogous urea and pyrazole derivatives:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- The 2-methoxyphenyl group in the target compound may enhance solubility compared to the 4-methoxyphenyl analog in , which showed antirheumatic activity .

- Replacement of the pyridine-pyrazole moiety with a phenylpyrazole (as in compound 9a from ) reduces molecular complexity but also diminishes antimicrobial efficacy, suggesting the pyridine linker is critical for target engagement .

Urea Core Modifications: The urea group in the target compound is similar to that in 1-(3-cyanophenyl)-3-[...]urea (), where the cyanophenyl substituent improves binding to hydrophobic kinase pockets. However, the target’s methoxyphenyl group may instead favor hydrogen bonding . In contrast, benzoquinazolinone 12 () replaces urea with a fused quinazolinone ring, drastically altering pharmacokinetic properties but retaining high potency .

Synthetic Accessibility :

- The target compound’s synthesis likely involves condensation of 2-methoxyphenyl isocyanate with a pyridine-pyrazole amine precursor, analogous to methods in and .

- By comparison, compound 9a () was synthesized via simpler alkylation, highlighting the trade-off between structural complexity and synthetic feasibility .

Research Implications and Unanswered Questions

- Hypothesized Activity: Based on analogs like the antirheumatic pyrazole-phenol derivative () and kinase-targeting ureas (), the target compound may exhibit dual anti-inflammatory and kinase-inhibitory properties.

- Contradictions : While compound 9a () shows moderate antimicrobial activity, the pyridine-pyrazole hybrid in the target compound lacks direct evidence for this effect, suggesting substituent-dependent selectivity .

- Future Directions : Computational docking studies (e.g., using DFT methods as in ) could predict binding affinities to targets like COX-2 or JAK kinases .

Biological Activity

1-(2-Methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound can be represented with the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 302.34 g/mol

The structure features a methoxyphenyl group and a pyrazolyl-pyridine moiety linked through a urea group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, demonstrating a range of pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |

| MCF-7 (Breast) | 10.0 | Modulation of estrogen receptor signaling |

The compound's mechanism involves the induction of apoptosis via the mitochondrial pathway and inhibition of specific kinases involved in cancer cell survival pathways .

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been documented. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .

The proposed mechanisms underlying the biological activities of this compound include:

- Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cancer cell signaling pathways.

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cytokine Modulation : Reduction in the expression of inflammatory mediators.

Case Studies

A recent study focused on the synthesis and biological evaluation of derivatives based on this compound structure. It highlighted that modifications at the pyrazole ring significantly affected both anticancer and antimicrobial activities, with certain derivatives showing enhanced potency against specific cancer types and bacterial strains .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea?

Answer: The compound can be synthesized via multi-step coupling reactions. A common approach involves:

- Nucleophilic substitution : Reacting a pyridine/pyrazole precursor (e.g., 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl chloride) with a urea derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Urea bond formation : Coupling 2-methoxyphenyl isocyanate with the amine-functionalized pyridine-pyrazole intermediate in anhydrous solvents like THF or acetonitrile .

- Optimization : Copper-catalyzed reactions (e.g., CuSO₄/Na₂SO₃) improve yields in heterocyclic systems, as seen in analogous triazole-pyrazole hybrids .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR resolves structural features (e.g., methoxy group at δ ~3.8 ppm, pyrazole protons at δ ~7.5–8.5 ppm) .

- HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., ESI-MS m/z for [M+H]⁺) .

- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., pyrazole vs. pyridine planes), critical for SAR studies .

Advanced Research Questions

Q. How can solubility challenges in aqueous formulations be addressed for in vivo studies?

Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility, as demonstrated in Pfizer’s aqueous formulations of structurally similar urea derivatives .

- Salt formation : Protonation of the urea moiety (pKa ~8–10) with HCl or citric acid improves water solubility .

- Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) mitigate precipitation in physiological buffers .

Q. How should researchers resolve conflicting biological activity data across studies?

Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and TNF-α/c-Met inhibition protocols .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed urea) that may interfere with activity .

- Structural analogs : Compare activity of derivatives (e.g., 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(7-(1-methyl-1H-pyrazol-4-yl)carbazol-3-yl)urea) to isolate pharmacophore contributions .

Q. What strategies optimize yield in large-scale synthesis?

Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 h to 2 h) for pyrazole coupling steps .

- Catalyst screening : Pd/C or Ni catalysts enhance cross-coupling efficiency in pyridine intermediates .

- Purification : Dry silica gel column chromatography minimizes solvent waste, achieving >60% yield for triazole-urea hybrids .

Q. How can structure-activity relationships (SAR) guide analog design?

Answer:

- Substitution patterns : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance TNF-α agonist activity .

- Pyrazole modifications : Methyl-to-ethyl substitution at the 1-position reduces steric hindrance, improving target binding .

- Crystallographic data : Dihedral angles >45° between aromatic rings correlate with reduced potency, guiding conformational studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.